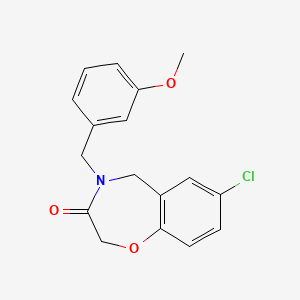

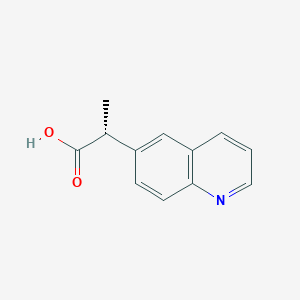

![molecular formula C13H14N4O2S B2884440 5-乙基-7-(2-噻吩基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酸甲酯 CAS No. 697230-13-0](/img/structure/B2884440.png)

5-乙基-7-(2-噻吩基)-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves a series of steps and is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The process involves the design and synthesis of novel compounds based on the triazole-pyrimidine structure .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are facilitated by various conditions and involve the use of different reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .科学研究应用

Neuroprotective Agents

This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection aims to restore neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. The compound’s derivatives have shown promise in protecting against neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory Agents

Inflammation of the nervous system can lead to various neurological conditions. The triazole-pyrimidine hybrids, including this compound, have demonstrated significant anti-neuroinflammatory properties . They inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells, which are key players in neuroinflammation .

Antimalarial Activity

The compound serves as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity. This application is particularly important in the search for new treatments against malaria, as resistance to existing drugs is a growing concern .

Antiviral Activity

Research has indicated that derivatives of this compound can bind to HIV TAR RNA. This suggests potential antiviral activity , especially in the context of HIV research, where new therapeutic options are continuously sought .

Catalyst-Free Synthesis of Heterocycles

The compound is involved in a novel protocol for the catalyst-free synthesis of fused six-member rings to triazole and pyrazole. This method is significant for green chemistry, as it avoids the use of additional catalysts, which can be costly and environmentally harmful .

Pharmacological Activity

The compound has been used in investigations to study its pharmacological activity . This includes its interaction with various biological targets, which could lead to the development of new drugs with diverse therapeutic effects .

作用机制

Target of Action

The primary target of this compound is Cyclin Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells . The compound’s interaction with CDK2 has been confirmed through molecular docking simulations, which showed a good fit into the CDK2 active site .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These actions suggest that the compound may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells . It also shows superior cytotoxic activities against certain cell lines .

未来方向

The future directions in the study of these compounds involve further exploration of their potential therapeutic applications. There is interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

methyl 5-ethyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-3-8-10(12(18)19-2)11(9-5-4-6-20-9)17-13(16-8)14-7-15-17/h4-7,11H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHQAJCPWVJKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

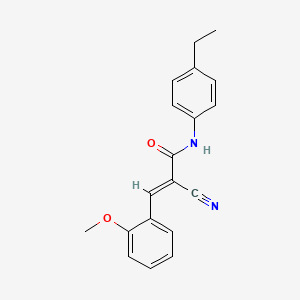

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)

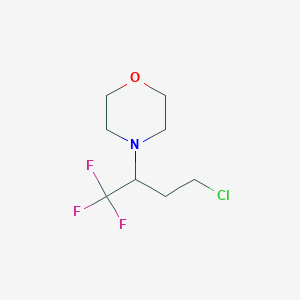

![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)

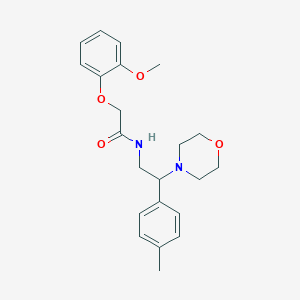

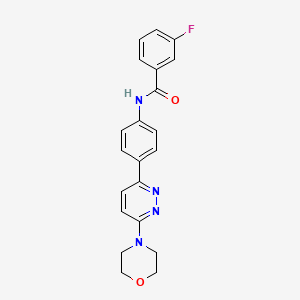

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)

![Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide](/img/structure/B2884375.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)